
(2R,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride
Übersicht
Beschreibung
“(2R,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride” is a specific isomer of a pyrrolidine carboxylic acid derivative. Pyrrolidine carboxylic acids are a class of compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, methods for synthesizing similar compounds have been reported. For example, one method involves the acetylation of a hydroxyproline followed by reflux with hydrochloric acid . Another method involves the reduction of pyridinecarboxylic acids in the presence of a palladium-carbon catalyst .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It likely contains a pyrrolidine ring with a methoxy group (OCH3) and a methyl group (CH3) attached to the 4th and 1st carbon atoms, respectively. The 2nd carbon atom likely carries a carboxylic acid group (COOH). The entire molecule is likely in the form of a hydrochloride salt .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profiles
(2R,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride demonstrates significant pharmacological properties. For instance, it has been studied as the active form of a novel 5-HT2A receptor antagonist (Ogawa et al., 2002). This compound has been shown to inhibit platelet aggregation, suggesting potential uses in the treatment of conditions related to platelet aggregation.
Tautomerism Studies
The tautomerism of similar compounds, including N-butyl-4-methoxycarbonylpyrrolid-3-one and its hydrochloride form, has been studied, highlighting the compound's interesting behavior in different solvents and environments (Arbuzov et al., 1972). These studies are crucial in understanding the chemical behavior and potential applications of this compound in different scientific contexts.
Synthesis of Stereoisomers
Research has also been conducted on the synthesis of all stereoisomers of related compounds, which are important in the study of pyrrolizidine alkaloids (Matsumoto et al., 1992). Understanding the synthesis of these isomers is key for the development of drugs and other chemical applications.
Pancreatitis Research
In a significant study, the effects of this compound as a selective 5-HT2A receptor antagonist were investigated in the context of acute and chronic pancreatitis (Ogawa et al., 2005). This research underscores the potential therapeutic applications of the compound in treating diseases related to the pancreas.
NMR Characterization
The compound has been used in studies involving NMR characterization, offering insights into structural problems in chlorinated compounds (Irvine et al., 2008). Such studies are fundamental in the field of medicinal chemistry.
Synthesis and Improvement
There has also been research focused on improving the synthesis of related compounds, which is crucial for efficient production and utilization in various applications (Cheng Qing-fang, 2005).
Eigenschaften
IUPAC Name |
(2R,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-8-4-5(11-2)3-6(8)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOAHGNESDTECM-KGZKBUQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@@H]1C(=O)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1456281.png)
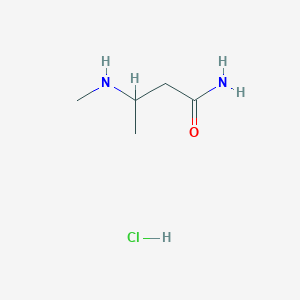
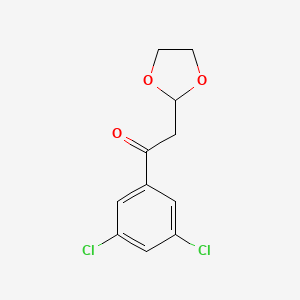

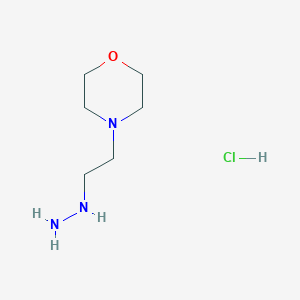

![N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1456290.png)



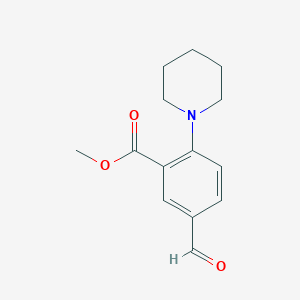
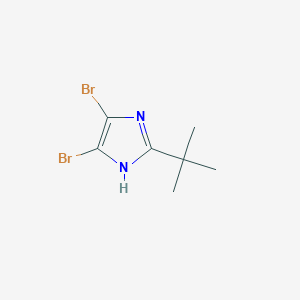
amine](/img/structure/B1456303.png)
![6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid](/img/structure/B1456304.png)